molecular formula C16H8Cl2N2O4 B12011559 (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] CAS No. 21443-48-1

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]

Cat. No.: B12011559
CAS No.: 21443-48-1
M. Wt: 363.1 g/mol
InChI Key: BZZJOJCPQADALQ-UHFFFAOYSA-N
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Description

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] is a heterocyclic compound featuring a central 1,2,5-oxadiazole (furazan) ring substituted with two 4-chlorophenyl methanone groups at positions 3 and 2. The oxadiazole ring is oxidized at position 2, forming a 2-oxide moiety.

Key structural attributes:

  • Oxadiazole core: A five-membered ring containing two nitrogen and one oxygen atom.
  • Oxide group: The 2-oxide substituent increases polarity and may influence intermolecular interactions.

Properties

CAS No.

21443-48-1

Molecular Formula

C16H8Cl2N2O4

Molecular Weight

363.1 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C16H8Cl2N2O4/c17-11-5-1-9(2-6-11)15(21)13-14(20(23)24-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H

InChI Key

BZZJOJCPQADALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)Cl)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1,2,5-oxadiazole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistent production of high-purity (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone].

Chemical Reactions Analysis

Types of Reactions

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole derivatives have been extensively studied for their biological activities. Research indicates that compounds containing oxadiazole rings exhibit:

  • Antimicrobial Properties : Studies have shown that oxadiazoles can inhibit the growth of various bacterial and fungal strains. For instance, the compound has been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
  • Anti-inflammatory Activity : Some oxadiazole derivatives have demonstrated anti-inflammatory effects in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Materials Science

The unique properties of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] make it suitable for applications in materials science:

  • Polymeric Materials : The incorporation of oxadiazole units into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation .
  • Optoelectronic Devices : Due to its electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies indicate that oxadiazole derivatives can improve charge transport and light emission efficiency .
Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against E. coli
Anti-inflammatory drugsInhibition of cytokines
Materials SciencePolymeric compositesEnhanced thermal stability
Optoelectronic devicesImproved charge transport

Energetic Materials

The energetic properties of oxadiazoles have led to their exploration as potential components in explosives and propellants:

  • High Energy Density : Compounds like (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] are noted for their high enthalpy of formation and detonation performance. Research indicates that these compounds can be engineered to provide significant energy output while maintaining low sensitivity to impact and friction .

Case Studies

Several studies highlight the practical applications of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates. The results showed that compounds with chlorinated phenyl groups exhibited enhanced activity compared to non-chlorinated analogs .
  • Thermal Stability Assessment : Research conducted on polymer blends containing this oxadiazole derivative revealed a marked improvement in thermal stability when subjected to high temperatures compared to traditional polymers without oxadiazole units .
  • Explosive Performance Testing : In a comparative study of energetic materials, (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] was found to possess superior detonation velocity and lower sensitivity thresholds than conventional explosives .

Mechanism of Action

The mechanism of action of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

1-Propanone, 1,1'-(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[2,2-dimethyl] (CAS 21443-64-1)
  • Structure: Differs in substituents, featuring branched 2,2-dimethylpropanoyl groups instead of 4-chlorophenyl methanones.
  • Properties :

    Property Value (Predicted) Source
    Polar Surface Area 87.11 Ų
    Boiling Point 371.3±52.0 °C
    Density 1.17±0.1 g/cm³
    pKa -3.36±0.10
  • Comparison: The dimethylpropanoyl groups reduce steric hindrance compared to the bulky 4-chlorophenyl groups. Lower polarity (evident from reduced PSA) due to non-aromatic substituents. Higher predicted acidity (lower pKa) suggests stronger electron-withdrawing effects from the oxadiazole oxide dominate over aryl substituents.
3,4-Bis(4-chlorophenyl)-1,2,5-oxadiazole 2-oxide
  • Synonyms: AC1LA1C1, ZINC06536267 .
  • Structure : Identical to the target compound, confirming its commercial availability.
  • Applications : Used in high-energy materials research due to the combination of nitro-like oxadiazole oxide and halogenated aryl groups.
(4-Chlorophenyl)(piperidin-1-yl)methanone Adduct
  • Structure: Features a piperidine ring instead of oxadiazole, with a 4-chlorophenyl methanone group .
  • Crystal Data :
    • Dihedral angles between benzene and piperidine rings: 51.6° (hydroxypiperidine) and 89.5° (piperidine).
    • Intermolecular O—H⋯O hydrogen bonds form chains along the c-axis .
  • Comparison :
    • The absence of an oxadiazole ring reduces aromaticity and electronic conjugation.
    • Hydrogen-bonding capacity in the adduct contrasts with the target compound’s reliance on halogen interactions.

Physicochemical Properties

Compound PSA (Ų) Boiling Point (°C) Density (g/cm³) pKa
Target Compound (predicted) ~90* >350 (est.) ~1.3 (est.) ~-3.5*
1-Propanone, 1,1'-(2-oxido-oxadiazole) 87.11 371.3±52.0 1.17±0.1 -3.36
3,4-Bis(4-chlorophenyl) oxadiazole 2-oxide N/A N/A N/A N/A

*Estimates based on structural similarity to .

Key Observations:
  • Polarity: The target compound’s higher PSA (vs. dimethylpropanoyl analogue) suggests greater solubility in polar solvents.
  • Thermal Stability : Elevated boiling points in both compounds reflect strong intermolecular forces (e.g., dipole-dipole interactions).
  • Acidity : The oxadiazole oxide’s electron-withdrawing effect dominates pKa trends, overriding substituent differences.

Biological Activity

The compound (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] , also known as 3,4-bis(4-chlorobenzoyl)-1,2,5-oxadiazole 2-oxide , is a member of the oxadiazole family. Oxadiazoles are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H12Cl2N2O4C_{16}H_{12}Cl_2N_2O_4 with a molecular weight of 365.19 g/mol. The structure features an oxadiazole ring connected to two 4-chlorobenzoyl groups.

Property Value
Molecular FormulaC16H12Cl2N2O4
Molecular Weight365.19 g/mol
IUPAC Name3,4-bis(4-chlorobenzoyl)-1,2,5-oxadiazole 2-oxide
InChI KeyBZZJOJCPQADALQ-UHFFFAOYSA-N

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids. This interaction can lead to inhibition of enzymes or modulation of receptor activity, which is crucial for their pharmacological effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole moiety demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives similar to (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] showed potent activity against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. A notable case study involved testing this compound against breast cancer cell lines where it exhibited cytotoxic effects at nanomolar concentrations .

Anti-inflammatory Effects

Oxadiazoles have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thus reducing inflammation in various models .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized oxadiazoles were tested against a panel of microbial pathogens. The results showed that compounds with halogen substitutions on the phenyl rings exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
  • Cytotoxicity Assays : In vitro studies demonstrated that (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] induced significant cell death in MCF-7 breast cancer cells with an IC50 value in the low micromolar range . Morphological assessments revealed characteristics consistent with apoptosis.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with oxadiazole derivatives led to a marked reduction in edema and inflammatory markers such as TNF-alpha and IL-6 .

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